2-(2-Ethyl-1-piperidinyl)nicotinic acid

説明

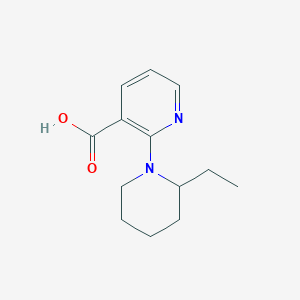

2-(2-Ethyl-1-piperidinyl)nicotinic acid is a synthetic nicotinic acid derivative featuring a piperidine ring substituted with an ethyl group at the 2-position and a nicotinic acid moiety.

Structure

2D Structure

特性

IUPAC Name |

2-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-10-6-3-4-9-15(10)12-11(13(16)17)7-5-8-14-12/h5,7-8,10H,2-4,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXVQASGYIXMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1-piperidinyl)nicotinic acid typically involves the reaction of 2-ethylpiperidine with nicotinic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

2-(2-Ethyl-1-piperidinyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The piperidine ring or the nicotinic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

科学的研究の応用

2-(2-Ethyl-1-piperidinyl)nicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-(2-Ethyl-1-piperidinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 2-(2-Ethyl-1-piperidinyl)nicotinic acid with related compounds:

Key Observations :

- Functional Groups : The ethyl ester in Ethyl 2-(4-oxopiperidin-1-yl)nicotinate reduces polarity compared to carboxylic acid derivatives, altering bioavailability and metabolic stability .

- Ring Modifications : Piperazine-based analogs (e.g., 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid) introduce additional nitrogen atoms and aromatic groups, which may influence receptor selectivity .

Pharmacological and Functional Comparisons

2.2.1. Calcium Signaling and TPC Modulation

- This compound (Inferred): Likely interacts with TPCs or NAADP pathways, similar to tetrandrine (a bisbenzylisoquinoline alkaloid), which inhibits TPC1/TPC2 and modulates lysosomal Ca²⁺ release .

- Tetrandrine : Blocks both TPC1 and TPC2, reducing NAADP-evoked Ca²⁺ oscillations in cardiac myocytes and cancer cells .

- NAADP Analogs : NAADP-AM (a membrane-permeable NAADP analog) induces lysosomal Ca²⁺ release via TPCs, triggering ER Ca²⁺ mobilization and store-operated Ca²⁺ entry (SOCE) in mesenchymal stromal cells (MSCs) .

生物活性

2-(2-Ethyl-1-piperidinyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which may influence its pharmacological properties. The following sections will detail its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1094523-96-2

- Molecular Formula : C₁₁H₁₄N₂O₂

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, leading to diverse biological effects. Its structure allows it to act as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains have shown promising results.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 |

| Escherichia coli | 15.62 |

| Bacillus subtilis | 3.91 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that this compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 12.5 |

This antioxidant effect suggests potential applications in preventing cellular damage caused by oxidative stress .

Anticancer Potential

Preliminary studies have indicated that derivatives similar to this compound may possess anticancer properties. In vitro studies show that certain analogs can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.0 |

| MCF-7 (breast cancer) | 15.0 |

These findings highlight the need for further research into the compound's mechanisms of action and potential therapeutic applications in oncology .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of nicotinic acid revealed that compounds with piperidine substitutions exhibited enhanced activity against MRSA strains compared to standard antibiotics .

- Antioxidant Activity Research : Research published in a peer-reviewed journal demonstrated that the compound showed significant antioxidant properties, effectively reducing oxidative stress markers in cellular models .

- Cytotoxicity Evaluation : In vivo studies indicated that related compounds could suppress tumor growth in mouse models, suggesting a promising avenue for cancer therapy development .

Q & A

Q. What strategies can resolve contradictions in thermal stability data for metal complexes of nicotinic acid derivatives?

- Methodological Answer : Perform thermogravimetric analysis (TGA/DTG) under inert atmospheres to isolate decomposition pathways. Compare decomposition temperatures with ligand-free controls. For example, nicotinic acid-thiourea metal chelates show distinct mass loss profiles at 150–300°C, attributed to ligand dissociation .

Q. How can researchers validate the role of this compound in microbial contamination assays?

- Methodological Answer : Use isotope-labeled nicotinic acid (e.g., [carboxyl-C]) in cell culture media. Track metabolite conversion via liquid chromatography-mass spectrometry (LC-MS). Nicotinamidase activity in microbes converts nicotinamide to nicotinic acid, serving as a biomarker for contamination .

Q. What computational methods support the analysis of nicotinic acid derivative interactions in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。